Cyantraniliprole
Overview
Description
Cyantraniliprole is an insecticide belonging to the ryanoid class, specifically a diamide insecticide. It is known for its effectiveness against a wide range of pests, including those that have developed resistance to other classes of insecticides. This compound is approved for use in several countries, including the United States, Canada, China, and India .
Scientific Research Applications
Cyantraniliprole has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Cyantraniliprole is a second-generation ryanodine receptor insecticide . The primary target of this compound is the ryanodine receptor channels in insect striated muscle cells . These receptors play a critical role in muscle function by regulating the release of calcium from intracellular stores into the cell cytoplasm .
Mode of Action
This compound binds to and activates the ryanodine receptors, causing an unregulated release of calcium . This uncontrolled release of calcium leads to internal calcium store depletion and impaired regulation of muscle contraction . The result is continuous muscular contraction, leading to paralysis and eventual death of the insect .
Biochemical Pathways
The activation of ryanodine receptors by this compound disrupts the normal biochemical pathways in insects. The unregulated release of calcium disrupts the normal functioning of the muscles, leading to paralysis . This disruption affects the insect’s ability to move, feed, and perform other vital functions, ultimately leading to its death .
Pharmacokinetics
This compound is readily absorbed in rats, and the absorption is similar at 10 and 150 mg/kg bw . The majority of the absorption occurs during the first 24 hours (85% of the absorbed radioactivity), and the peak plasma concentration (Cmax) is reached approximately 2 hours after dosing . Following oral dosing, the majority of the dose is extensively distributed throughout the body . The absorbed this compound is readily and extensively metabolized, mainly by hydroxylation of methylphenyl and N-methyl carbon .
Result of Action
The result of this compound’s action is the paralysis and eventual death of the insect . By disrupting normal muscle function, the insect is unable to move or feed, leading to its death . This makes this compound an effective insecticide against a variety of pests .
Action Environment
This compound is used in a variety of environments to control insect pests in fruit crops, tree nuts, oil seed crops, cotton, grapes, rice, vegetables, ornamentals, and turf . It is approved for use in the United States, Canada, China, and India . It’s important to note that this compound is likely to adversely affect about 41% of endangered or threatened species . Therefore, its use must be carefully managed to minimize its impact on non-target species and the environment .
Safety and Hazards
Future Directions
The U.S. Environmental Protection Agency (EPA) has approved new labels for the insecticide cyantraniliprole that include new mitigations to protect federally threatened or endangered (listed) species . This action reflects EPA’s efforts to meet its obligations under the Endangered Species Act (ESA) by identifying potential effects to listed species, implementing necessary mitigations, and initiating the ESA consultation process with the U.S. Fish and Wildlife Service and National Marine Fisheries Service .
Biochemical Analysis
Biochemical Properties
Cyantraniliprole plays a crucial role in biochemical reactions by targeting the ryanodine receptors in insect muscle cells. These receptors are essential for calcium ion regulation within the cells. This compound binds to and activates these receptors, leading to the release of calcium ions from internal stores. This unregulated calcium release results in continuous muscle contraction, paralysis, and eventually, the death of the insect . The compound interacts primarily with the ryanodine receptor proteins, disrupting their normal function and causing a cascade of biochemical events that are lethal to the target pests.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In insect cells, it disrupts normal muscle function by causing unregulated calcium release, leading to muscle cramps, paralysis, and death . This disruption affects cell signaling pathways, particularly those involved in muscle contraction and relaxation. Additionally, this compound influences gene expression related to calcium regulation and muscle function, further exacerbating its toxic effects on insect cells . The compound’s impact on cellular metabolism includes the depletion of internal calcium stores, which is critical for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ryanodine receptors in insect muscle cells. This binding leads to the activation of these receptors, causing the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm . The excessive calcium in the cytoplasm triggers continuous muscle contraction, leading to paralysis and death of the insect. This compound’s unique mechanism of action makes it effective against pests that have developed resistance to other insecticides, as it targets a different molecular pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with its insecticidal activity persisting for several days after application . Studies have shown that this compound causes dose-dependent mortality in various insect species, with significant effects observed within the first 7 to 28 days after exposure . Long-term effects include sustained muscle paralysis and eventual death of the insects. The stability and persistence of this compound make it an effective insecticide for prolonged pest control.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, this compound has been shown to prolong larval and pupal duration, extend mean generation time, and reduce reproductive rates in insects . Higher doses result in increased mortality and more severe toxic effects. In mammalian models, the compound exhibits low acute toxicity, with no significant adverse effects observed at lower doses . At higher doses, this compound can cause liver and thyroid toxicity, indicating the importance of dosage regulation in its application .
Metabolic Pathways
This compound is metabolized primarily through hydroxylation of the methylphenyl and N-methyl carbon atoms . Further metabolism involves N-methylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide bridge cleavage, and amine hydrolysis. These metabolic pathways result in the formation of various metabolites, which are excreted through urine and feces. The compound’s metabolism is extensive, ensuring its rapid clearance from the body and reducing the risk of bioaccumulation .
Transport and Distribution
This compound is absorbed by plant roots and translocated to other parts of the plant through the xylem . It exhibits both acropetal (upward) and basipetal (downward) translocation, allowing it to reach target pests effectively. In animal models, this compound is distributed throughout the body, with higher concentrations observed in the liver and thyroid . The compound’s ability to move within plant and animal systems enhances its effectiveness as an insecticide.
Subcellular Localization
Within cells, this compound localizes primarily to the sarcoplasmic reticulum, where it interacts with the ryanodine receptors . This localization is critical for its mechanism of action, as the sarcoplasmic reticulum is the main storage site for calcium ions in muscle cells. By targeting this organelle, this compound effectively disrupts calcium regulation and induces muscle paralysis. The compound’s subcellular localization ensures its precise action on the target receptors, minimizing off-target effects.
Preparation Methods
Cyantraniliprole can be synthesized through various methods. One common synthetic route involves the preparation of key intermediates, such as 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with other reagents to form the final product. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial production methods for this compound often involve a one-pot synthesis process, which is efficient and cost-effective. This method reduces the number of steps required and minimizes the formation of by-products, making it environmentally friendly .
Chemical Reactions Analysis
Cyantraniliprole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Cyantraniliprole is similar to other diamide insecticides, such as flubendiamide and chlorantraniliprole. it has unique properties that make it stand out:
Flubendiamide: Like this compound, flubendiamide targets the ryanodine receptors but has a different chemical structure and spectrum of activity.
Chlorantraniliprole: This compound also targets the ryanodine receptors but differs in its chemical structure and specific applications.
This compound’s unique mechanism of action and broad-spectrum activity make it a valuable tool in pest management, especially in cases where pests have developed resistance to other insecticides .
Properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUIBGJRQBEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058174 | |
Record name | Cyantraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
736994-63-1 | |
Record name | Cyantraniliprole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736994-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyantraniliprole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyantraniliprole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANTRANILIPROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cyantraniliprole?
A1: this compound belongs to the anthranilic diamide class of insecticides, which act as ryanodine receptor activators. [, , ] It selectively binds to ryanodine receptors (RyRs) found in insect muscle cells. [] This binding triggers an uncontrolled release of calcium ions (Ca2+) from internal stores within the muscle cells. []
Q2: What are the downstream effects of this compound binding to ryanodine receptors?
A2: The uncontrolled release of Ca2+ leads to the depletion of calcium stores, disrupting muscle function and ultimately causing paralysis and death in insects. [, , , ]
Q3: How does this compound's selectivity for insect ryanodine receptors impact its safety profile?
A3: this compound exhibits low toxicity to mammals, including humans, due to its selective binding affinity for insect RyRs. [, ] Studies have shown minimal effects on honeybees and other beneficial insects at recommended application rates. [, , ]
Q4: Which insect pests are effectively controlled by this compound?
A4: this compound demonstrates broad-spectrum activity against various insect pests, including:
- Lepidoptera: Spodoptera litura (tobacco cutworm), Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), Ostrinia furnacalis (Asian corn borer), Spodoptera frugiperda (fall armyworm). [, , , , , , ]
- Hemiptera: Bemisia tabaci (whitefly), Myzus persicae (green peach aphid), Aphis gossypii (cotton aphid), Diaphorina citri (Asian citrus psyllid). [, , , , , , , , ]
- Coleoptera: Scelodonta strigicollis (coffee flea beetle), Agrotis ipsilon (black cutworm). [, ]
- Diptera: Liriomyza trifolii (serpentine leafminer), Bactrocera dorsalis (oriental fruit fly), Rhagoletis indifferens (western cherry fruit fly). [, , , ]
Q5: What are the different application methods for this compound?
A5: this compound can be applied using various methods, including:
- Foliar sprays: Direct application onto the leaves of plants. [, , , , , ]
- Seed treatments: Coating seeds with the insecticide before planting, providing systemic protection to seedlings as they grow. [, , ]
- Soil treatments: Drenching the soil around the base of plants for systemic uptake by roots. [, ]
- Bait formulations: Used for attracting and killing specific insect pests. [, ]
Q6: How does this compound behave in the environment after application?
A6: this compound is characterized by low water solubility (about 0.01 g/L), which limits its leaching potential in soil. [] It exhibits a relatively short half-life in soil, ranging from 2.6 to 87 days, depending on environmental factors such as temperature and soil type. [, , ]
Q7: Does this compound accumulate in the environment?
A7: this compound does not have a tendency to accumulate in the soil following repeated applications, according to label instructions. [] Its rapid degradation in soil minimizes the risk of long-term environmental contamination.
Q8: How do residues of this compound behave in plants?
A8: this compound can translocate within plants, primarily through the xylem, leading to its presence in various plant tissues, including leaves, stems, and fruits. [, , , ] The extent of translocation and residue levels depend on factors such as plant species, application method, and time elapsed after application.
Q9: Are there any concerns about this compound residues in food crops?
A9: Maximum residue limits (MRLs) for this compound have been established in various countries to ensure food safety. [, , ] Proper application timing and adherence to pre-harvest intervals are crucial for minimizing residues in harvested crops.
Q10: Has resistance to this compound been reported in insect populations?
A10: Cases of resistance or reduced susceptibility to this compound have been documented in some insect populations, highlighting the need for effective resistance management strategies. [, , , , , ]
Q11: What are the potential mechanisms of resistance to this compound?
A11: Several mechanisms can contribute to this compound resistance, including:
- Target-site mutations: Changes in the amino acid sequence of the ryanodine receptor can reduce the binding affinity of this compound. [, , ]
- Metabolic resistance: Increased detoxification of the insecticide by enzymes within the insect, such as cytochrome P450s, can reduce its efficacy. [, , , ]
Q12: How can the development of resistance to this compound be mitigated?
A12: Implementing resistance management strategies is essential for prolonging the effectiveness of this compound. These strategies include:
- Rotation with insecticides possessing different modes of action: This helps prevent the selection pressure on a single target site and reduces the likelihood of resistance development. [, , ]
- Monitoring insect populations for resistance: Regular monitoring of field populations for changes in susceptibility to this compound is crucial for early detection of resistance development and timely implementation of alternative control measures. [, , , ]
- Preserving and enhancing biological control: Encouraging the presence and activity of natural enemies of target pests can contribute to long-term pest management and reduce reliance on insecticides. [, ]
Q13: What analytical methods are commonly employed for detecting and quantifying this compound residues?
A13: Several analytical methods are available for analyzing this compound residues in various matrices, with the most widely used being:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is commonly employed for the quantification of this compound and its metabolites in complex matrices, such as plant tissues, soil, and water. [, , , , ]
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers a robust method for analyzing this compound in various matrices. []
Q14: What are some areas of ongoing research on this compound?
A14: Ongoing research efforts are focused on:
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